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Compound of Interest

Compound Name: 4-Bromophenylacetonitrile

Cat. No.: B126402 Get Quote

Spectroscopic Characterization of 4-
Bromophenylacetonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals

The definitive identification of chemical compounds is a cornerstone of safe and effective

research and development, particularly within the pharmaceutical industry. This guide provides

a comprehensive comparison of the spectroscopic data for 4-Bromophenylacetonitrile
against common alternative starting materials, offering a clear framework for its unambiguous

identification. The supporting experimental data, presented in standardized tables, will aid

researchers in confirming the identity and purity of this key synthetic intermediate.

Comparison of Spectroscopic Data
The following tables summarize the key spectroscopic features of 4-Bromophenylacetonitrile
and two common, structurally similar compounds: Phenylacetonitrile and 4-

Chlorophenylacetonitrile. These comparisons highlight the distinct spectral characteristics that

enable precise identification.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
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Compound
Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

4-

Bromophenylace

tonitrile

7.53 d, J=8.4 Hz 2H Ar-H

7.24 d, J=8.4 Hz 2H Ar-H

3.71 s 2H -CH₂-

Phenylacetonitril

e[1]
~7.35 - 7.25[1] m[1] 5H Ar-H

3.71[1] s[1] 2H -CH₂-[1]

4-

Chlorophenylace

tonitrile

7.36 d, J=8.5 Hz 2H Ar-H

7.29 d, J=8.5 Hz 2H Ar-H

3.70 s 2H -CH₂-

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
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Compound Chemical Shift (δ) ppm Assignment

4-Bromophenylacetonitrile 132.3, 129.9, 128.9, 122.8 Aromatic Carbons

117.8 Nitrile Carbon (-C≡N)

23.2 Methylene Carbon (-CH₂)

Phenylacetonitrile[1] ~130 - 127[1] Aromatic Carbons[1]

117.8[1] Nitrile Carbon (-C≡N)[1]

~23[1] Methylene Carbon (-CH₂)[1]

4-Chlorophenylacetonitrile 134.5, 129.5, 129.0, 128.5 Aromatic Carbons

117.5 Nitrile Carbon (-C≡N)

23.0 Methylene Carbon (-CH₂)

Table 3: FT-IR Data (KBr Pellet)

Compound
Key Absorption Bands
(cm⁻¹)

Assignment

4-Bromophenylacetonitrile 2252 C≡N stretch

1490 C=C aromatic stretch

1012 C-Br stretch

Phenylacetonitrile 2250 C≡N stretch

1495 C=C aromatic stretch

4-Chlorophenylacetonitrile 2251 C≡N stretch

1492 C=C aromatic stretch

1089 C-Cl stretch

Table 4: Mass Spectrometry Data (EI)
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Compound Molecular Ion (m/z) Key Fragments (m/z)

4-Bromophenylacetonitrile[2] 195/197 (approx. 1:1 ratio)[2] 116, 89[2]

Phenylacetonitrile 117 90, 63

4-Chlorophenylacetonitrile 151/153 (approx. 3:1 ratio) 116, 89

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The

following protocols provide a general framework for reproducing these results.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

Instrumentation: A 400 MHz NMR spectrometer.

¹H NMR Acquisition: Acquire the spectrum with a spectral width of 16 ppm, a relaxation delay

of 1 s, and 16-32 transients.

¹³C NMR Acquisition: Acquire the spectrum with a spectral width of 240 ppm, a relaxation

delay of 2 s, and 1024-2048 transients.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm

for ¹H NMR) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C NMR).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount

of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent

disk.

Instrumentation: A standard FT-IR spectrometer.
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Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

3. Mass Spectrometry (MS):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a direct insertion probe or by gas chromatography (GC-MS).

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

Acquisition: Acquire the mass spectrum in the m/z range of 50-500.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Visualization of the Characterization Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization and

confirmation of 4-Bromophenylacetonitrile.
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Caption: Workflow for the spectroscopic identification of 4-Bromophenylacetonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2. Benzeneacetonitrile, 4-bromo- | C8H6BrN | CID 27914 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic characterization to confirm the identity of
4-Bromophenylacetonitrile.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b126402#spectroscopic-characterization-to-confirm-
the-identity-of-4-bromophenylacetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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